

Repaglinide M2-D5: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Repaglinide M2-D5

Cat. No.: B12374705

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Repaglinide M2-D5**, a critical tool in the pharmacokinetic analysis of the anti-diabetic drug Repaglinide. This document outlines its physicochemical properties, its role within the metabolic pathway of the parent drug, and a representative experimental protocol for its use as an internal standard in quantitative analysis.

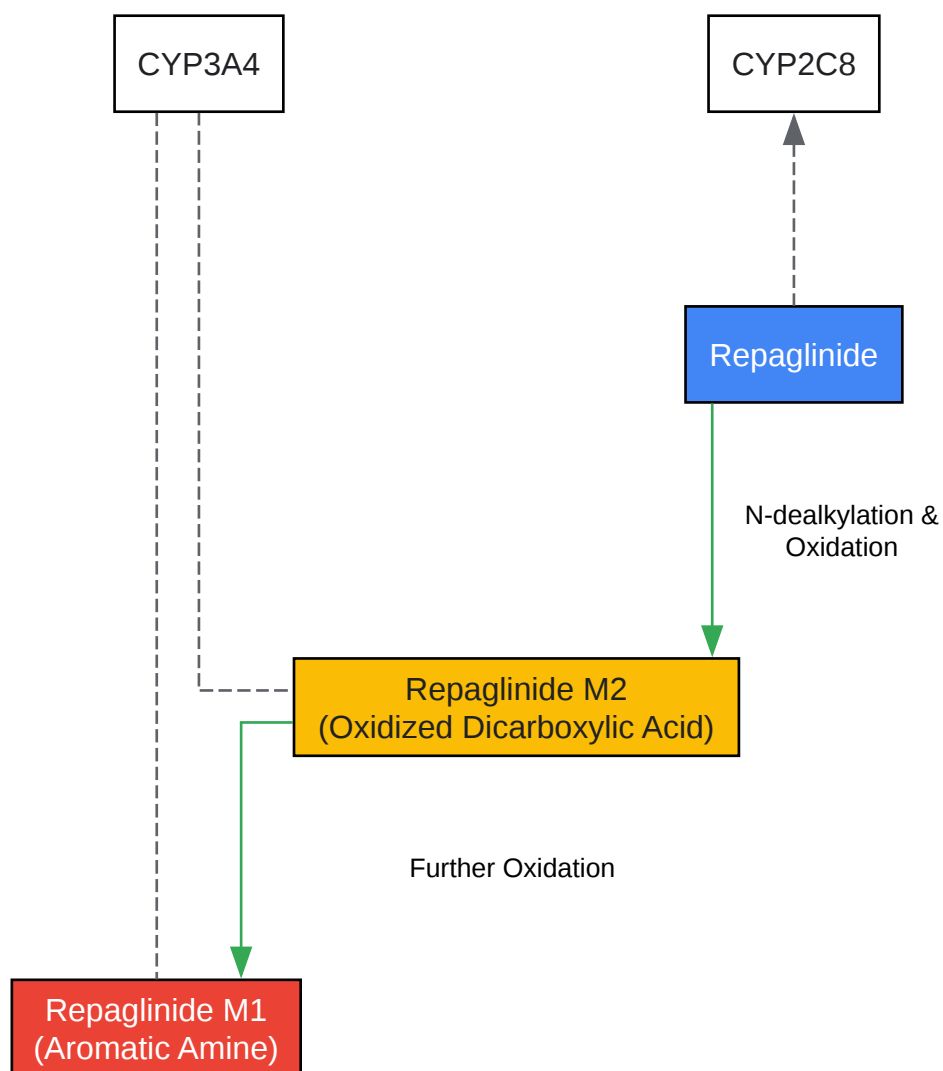
Physicochemical Properties of Repaglinide M2-D5

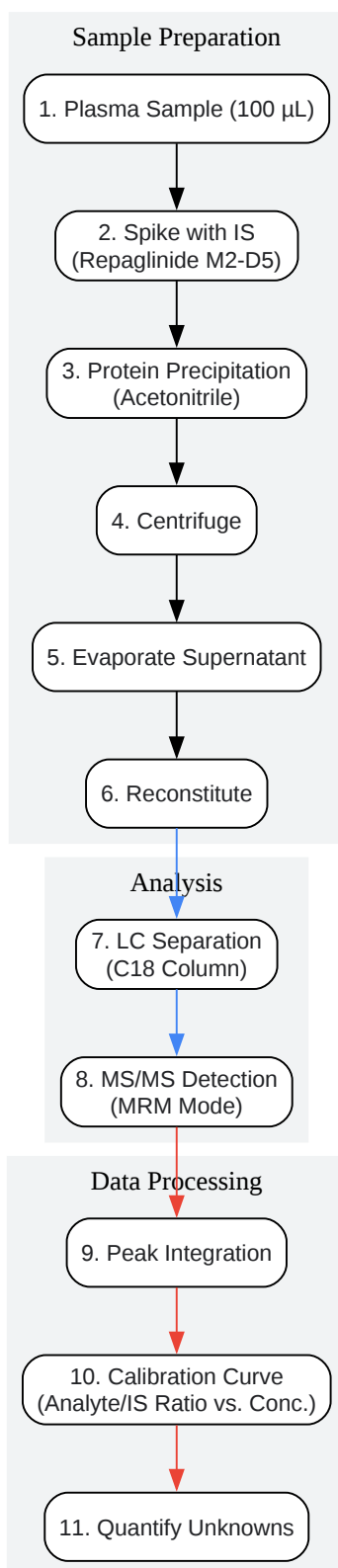
Repaglinide M2-D5 is the stable isotope-labeled form of Repaglinide M2, which is a major metabolite of Repaglinide. The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical methods.

| Property | Value |
|-------------------|--|
| CAS Number | Not Available |
| Molecular Formula | C ₂₇ H ₃₁ D ₅ N ₂ O ₆ |
| Molecular Weight | 489.62 g/mol |

Metabolic Pathway of Repaglinide

Repaglinide undergoes extensive hepatic metabolism primarily through the cytochrome P450 enzyme system. The two main enzymes responsible for its biotransformation are CYP3A4 and CYP2C8.[1] CYP3A4 primarily catalyzes the N-dealkylation to form the M2 metabolite (an oxidized dicarboxylic acid) and further oxidation to the M1 metabolite (an aromatic amine).[1] These metabolites are pharmacologically inactive and are primarily excreted in the feces via bile.[1] The use of a stable isotope-labeled internal standard, such as **Repaglinide M2-D5**, is crucial for accurately quantifying the formation of these metabolites in biological matrices.





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References

- 1. ClinPGx [clinpgx.org]
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